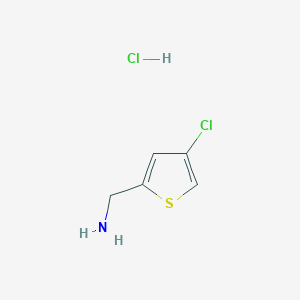

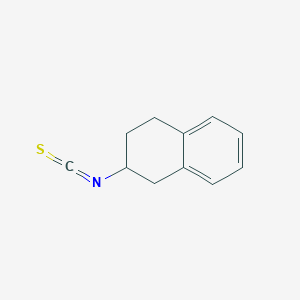

![molecular formula C8H7N3 B2650998 [2,7]Naphthyridin-4-ylamine CAS No. 1314969-46-4](/img/structure/B2650998.png)

[2,7]Naphthyridin-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2,7]Naphthyridin-4-ylamine” is a type of naphthyridine, which is a class of nitrogen-containing heterocyclic compounds . Naphthyridines have been well explored due to their broad spectrum of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . An easy, efficient, and one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines has been described . The reaction of these compounds with sodium azide gives the corresponding tetracyclic ring system in near quantitative yield .Molecular Structure Analysis

The molecular structure of “[2,7]Naphthyridin-4-ylamine” is similar to that of other naphthyridines. The molecular formula is C8H7N3, and the compound has a molecular weight of 145.16 .Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions. For example, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,7]Naphthyridin-4-ylamine” are similar to those of other naphthyridines. For example, [1,6]Naphthyridin-4-ylamine, a similar compound, is an off-white solid .科学的研究の応用

Medicinal Chemistry

Naphthyridines, including [2,7]Naphthyridin-4-ylamine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are widely used in diagnostics and in the treatment of several human diseases .

Anticancer Applications

Naphthyridines have been found to have anticancer properties. For instance, one study found that a compound with a 1,5-naphthyridine derivative displayed IC50 values of 107 and 13 nM against Aurora kinases A, and B, respectively . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used in cancer treatment.

Anti-HIV Applications

1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anti-human immunodeficiency virus (HIV) activities . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used in HIV treatment.

Antimicrobial Applications

Naphthyridines also have antimicrobial properties . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used in the treatment of various microbial infections.

Analgesic Applications

Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used in pain management.

Anti-inflammatory Applications

Naphthyridines have anti-inflammatory properties . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used in the treatment of inflammatory conditions.

Antioxidant Applications

Naphthyridines have antioxidant properties . This suggests that [2,7]Naphthyridin-4-ylamine could potentially be used to combat oxidative stress in the body.

Industrial Applications

Naphthyridines are also used in industrial endeavors . This suggests that [2,7]Naphthyridin-4-ylamine could potentially have various industrial applications.

作用機序

While the specific mechanism of action for “[2,7]Naphthyridin-4-ylamine” is not mentioned in the search results, naphthyridines in general have shown diverse biological activities . For example, 4-Phenyl-2,7-naphthyridin-1-one exhibited antagonistic activity against δ-opioid receptors, and 1-amino-4-phenyl-2,7-naphthyridine showed cytotoxic activity against human lung tumor and breast cancer cell lines .

将来の方向性

The future directions for “[2,7]Naphthyridin-4-ylamine” and similar compounds involve further exploration of their synthesis and biological activities . The discovery of dibenzo[c,f][2,7]naphthyridines and 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent and selective PDK1 inhibitors has inspired further work on 10-methoxy dibenzo[b,h][1,6]naphthyridine derivatives .

特性

IUPAC Name |

2,7-naphthyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSIIKRHFAHNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,7]Naphthyridin-4-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

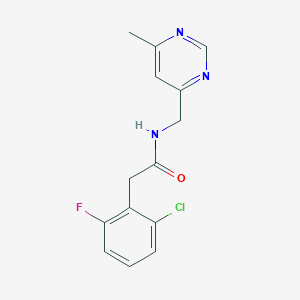

![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

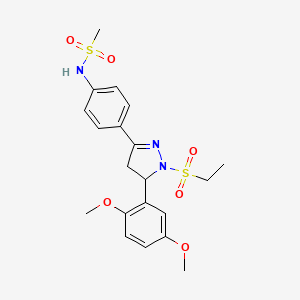

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

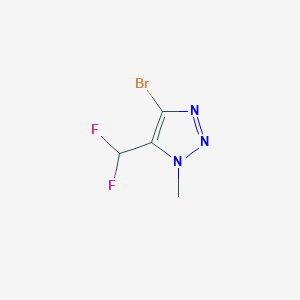

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)